molecular formula C₂₀¹³C₂H₁₉D₈ClO₃ B1159589 Cyproterone-13C2,d8

Cyproterone-13C2,d8

Cat. No.: B1159589
M. Wt: 384.94
Attention: For research use only. Not for human or veterinary use.
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Description

Cyproterone-13C2,d8 is a stable isotope-labeled analog of cyproterone, a synthetic steroidal antiandrogen used in clinical and research settings. This compound incorporates two carbon-13 (13C) atoms and eight deuterium (D) atoms, replacing equivalent positions in the unlabeled parent molecule. The isotopic labeling enables its use as an internal standard in mass spectrometry (MS)-based assays, improving quantification accuracy by compensating for matrix effects and instrumental variability .

Molecular Formula: C22H19D8Cl13C2O3
Molecular Weight: ~384.92 g/mol (calculated from the unlabeled cyproterone MW of 374.89 g/mol + 10.03 g/mol added by isotopic substitutions).
Applications: Primarily employed in pharmacokinetic studies, therapeutic drug monitoring, and metabolic research to trace and quantify cyproterone in biological samples .

Properties

Molecular Formula

C₂₀¹³C₂H₁₉D₈ClO₃

Molecular Weight

384.94

Synonyms

6-Chloro-6-dehydro-17α-hydroxy-1,2α-methyleneprogesterone-13C2,d8;  6-Chloro-17-hydroxy-1α,2α-methylenepregna-4,6-diene-3,20-dione-13C2,d8;  1,2α-Methylene-6-chloro-6-17α-hydroxyprogesterone-13C2,d8;  (1β,2β)-6-Chloro-1,2-dihydro-17-hydroxy-3’H-cyclopro

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Cyproterone-13C2,d8 with its closest analogs, focusing on isotopic composition, molecular properties, and applications:

Compound Parent Structure Isotopic Substitution Molecular Weight (g/mol) Key Applications
This compound Cyproterone 2×13C, 8×D 384.92 Quantification of cyproterone in serum/plasma; metabolic stability studies.
Cyproterone Acetate-13C2,d3 Cyproterone Acetate 2×13C, 3×D 421.95 Analysis of the prodrug cyproterone acetate in pharmacokinetic assays .
Cyproterone Acetate-d5 Cyproterone Acetate 5×D 421.98 High-specificity MS detection of the acetate form; deuterium-induced retention shifts noted .

Analytical Performance and Research Findings

This compound vs. Cyproterone Acetate Isotopologs
  • Chromatographic Behavior: Deuterium labeling can cause slight retention time shifts in high-performance liquid chromatography (HPLC) due to altered hydrophobicity. Cyproterone Acetate-13C2,d3 balances 13C and D substitutions, reducing chromatographic interference while maintaining a detectable mass shift .
  • Mass Spectrometry Specificity: The +10 Da mass shift in this compound (vs. +5 Da for Cyproterone Acetate-d5) enhances resolution in MS/MS transitions, reducing background noise in complex matrices . Cyproterone Acetate-d5’s +5 Da shift is sufficient for most assays but may overlap with natural isotopic peaks in high-abundance samples .
Metabolic Stability
  • Cyproterone Acetate-13C2,d3 is critical for studying the prodrug’s conversion to active cyproterone in vivo, as its isotopic signature distinguishes it from endogenous metabolites .
  • This compound’s lack of an acetate group makes it unsuitable for prodrug studies but ideal for tracking the parent molecule’s clearance .

Limitations and Considerations

  • Isotopic Purity : Batch-to-batch variability in deuterium incorporation (e.g., Cyproterone Acetate-d5’s 421.98 vs. 421.95 g/mol for -13C2,d3) requires rigorous quality control to ensure analytical accuracy .
  • Synthetic Complexity : Introducing multiple isotopes (e.g., 13C and D in this compound) increases production costs compared to single-isotope analogs .

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